molecular formula C14H8FNO3 B6400599 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid CAS No. 1261965-41-6

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6400599
CAS No.: 1261965-41-6
M. Wt: 257.22 g/mol
InChI Key: JKMKWRCISWTOBE-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Reduction: The reduction of the nitro group to an amino group.

    Hydrolysis: The conversion of an ester or nitrile group to a carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-(5-Cyano-2-fluorophenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(5-Amino-2-fluorophenyl)-3-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and fluorine groups can enhance binding affinity and specificity to molecular targets, while the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine
  • 5-Cyano-2-fluorophenylboronic acid
  • 6-(5-Cyano-2-fluorophenyl)picolinic acid

Uniqueness

4-(5-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid is unique due to the specific combination of functional groups it possesses. The presence of both a cyano group and a fluorine atom on the aromatic ring can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-4-1-8(7-16)5-11(12)10-3-2-9(14(18)19)6-13(10)17/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMKWRCISWTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689798
Record name 5'-Cyano-2'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-41-6
Record name 5'-Cyano-2'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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